![molecular formula C17H15FN4O B2631414 4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797588-23-8](/img/structure/B2631414.png)
4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has been studied extensively in scientific research. It belongs to the class of triazolone derivatives and has shown promising results in various applications.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of similar 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and their antimicrobial activities have been extensively studied. These compounds, including those with pyridinyl substituents, show significant antimicrobial properties, suggesting the potential of the mentioned compound in similar applications (Bayrak et al., 2009). Another research focuses on the crystal structure and antifungal activity of a related triazole compound, highlighting its moderate antifungal properties and providing insights into the molecular geometry and electronic properties that may influence biological activity (Mu et al., 2015).
Biological Activities
Research on 1,2,4-triazole derivatives also indicates their potential as antifungal agents. A study on a closely related compound demonstrated good antifungal activity, suggesting the utility of these molecules in developing new antifungal agents (Zhai et al., 2016). Additionally, the exploration of 1,2,4-triazole derivatives in the context of iodine(III)-mediated synthesis has revealed potent antimicrobial agents, further supporting the relevance of triazole compounds in antimicrobial research (Prakash et al., 2011).
Antioxidant Properties
Some new triazole derivatives have been synthesized and evaluated for their antioxidant properties, indicating the potential of these compounds, including those structurally similar to the mentioned chemical, in acting as antioxidants (Bekircan et al., 2008).
Enzyme Inhibition and Corrosion Inhibition
Further research has highlighted the synthesis of novel heterocyclic compounds derived from triazole acetohydrazides, demonstrating significant enzyme inhibitory activities. Such studies suggest the potential of triazole derivatives in therapeutic applications targeting specific enzymes (Liu et al., 2012). Additionally, Schiff’s bases of pyridyl substituted triazoles have been identified as effective corrosion inhibitors for mild steel in acidic conditions, showcasing the chemical utility of triazole derivatives beyond biological applications (Ansari et al., 2014).
properties
IUPAC Name |
4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-14-5-3-12(4-6-14)11-21-17(23)22(15-7-8-15)16(20-21)13-2-1-9-19-10-13/h1-6,9-10,15H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAZURXYQIZXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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